2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide
Overview
Description
2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide is a useful research compound. Its molecular formula is C17H18Cl2N2O4S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0364336 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Science Applications
- Thermal Stability and Novel Polymer Synthesis : A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) introduced a novel diamine with sulfone, ether, and amide structures prepared via a multi-step reaction, including nucleophilic reactions and reduction processes. This diamine was utilized to synthesize polyimides with aromatic dianhydrides, resulting in poly(sulfone ether amide imide)s with notable thermal stability and other significant properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Cancer Research Applications
- Anticancer Evaluation of Derivatives : Ravichandiran et al. (2019) conducted a study on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds, including variants with similar structural motifs to the queried compound, showed potent cytotoxic activity against several human cancer cell lines. The study highlighted the potential of these compounds as agents against various cancer types, with a focus on apoptosis induction and cell cycle arrest (Ravichandiran et al., 2019).
Other Relevant Research
Transformation and Excretion of Drugs : Arita et al. (1970) explored the transformation and excretion processes of metoclopramide in rabbits, shedding light on the metabolic pathways of drugs with similar benzamide structures. This research contributes to our understanding of how such compounds are processed in biological systems (Arita et al., 1970).
Molecular Interaction Studies : The study of the molecular structure and intermolecular interactions of benzamide derivatives, including analysis through single crystal X-ray diffraction and DFT calculations, offers insights into the influence of such interactions on molecular geometry and drug design (Karabulut et al., 2014).
Properties
IUPAC Name |
2-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-10-20-17(22)11-6-4-5-7-12(11)21-26(23,24)14-9-8-13(25-2)15(18)16(14)19/h4-9,21H,3,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHPLAAUAYREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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